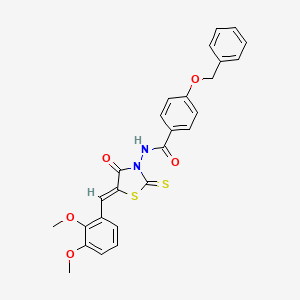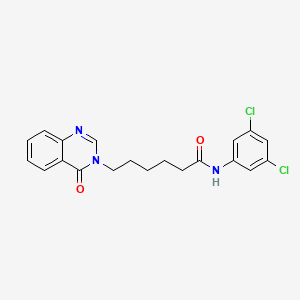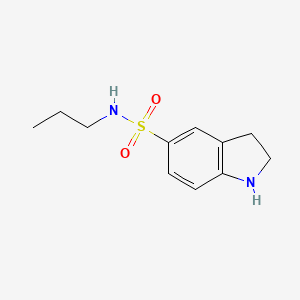
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole is a heterocyclic compound that features a tetraazole ring substituted with a phenyl group and a phenylethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Phenylethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the tetraazole ring with a phenylethylthiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetraazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and phenylethylthio groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, altering their activity. The phenylethylthio group can enhance lipophilicity, improving cell membrane permeability.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetraazole: Lacks the phenylethylthio group, making it less lipophilic.
5-(2-Phenylethylthio)-1,2,3,4-tetraazole: Lacks the phenyl group, which may affect its reactivity and applications.
1-Phenyl-5-(methylthio)-1,2,3,4-tetraazole: Contains a methylthio group instead of a phenylethylthio group, altering its chemical properties.
Uniqueness
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole is unique due to the presence of both the phenyl and phenylethylthio groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N4S |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-phenyl-5-(2-phenylethylsulfanyl)tetrazole |
InChI |
InChI=1S/C15H14N4S/c1-3-7-13(8-4-1)11-12-20-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
KLFODEIEQQUZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128484.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)

![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)

![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)
![(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B12128555.png)

![3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)
![2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128564.png)
